molecular formula C24H24O2 B14748109 1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene CAS No. 4870-89-7

1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene

Cat. No.: B14748109
CAS No.: 4870-89-7
M. Wt: 344.4 g/mol
InChI Key: LCTYVHULSYWGNJ-VHXPQNKSSA-N
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Description

1-Prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene is an organic compound with the molecular formula C24H24O2

Preparation Methods

The synthesis of 1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene involves several steps. One common method includes the reaction of 4-bromo-1-butyne with 4-hydroxybenzaldehyde to form an intermediate, which is then subjected to further reactions to introduce the prop-2-ynoxy groups and the hex-3-en-3-yl chain. The reaction conditions typically involve the use of palladium catalysts and base in an inert atmosphere .

Chemical Reactions Analysis

1-Prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the alkyne groups to form alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogen atoms can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium hydroxide, and oxidizing agents like potassium permanganate .

Scientific Research Applications

1-Prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene involves its interaction with molecular targets through its alkyne and benzene groups. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function and activity. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar compounds to 1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene include:

    1-Prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)but-3-en-3-yl]benzene: Similar structure but with a shorter alkenyl chain.

    1-Prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)oct-3-en-3-yl]benzene: Similar structure but with a longer alkenyl chain.

The uniqueness of this compound lies in its specific alkenyl chain length and the presence of multiple prop-2-ynoxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

4870-89-7

Molecular Formula

C24H24O2

Molecular Weight

344.4 g/mol

IUPAC Name

1-prop-2-ynoxy-4-[(Z)-4-(4-prop-2-ynoxyphenyl)hex-3-en-3-yl]benzene

InChI

InChI=1S/C24H24O2/c1-5-17-25-21-13-9-19(10-14-21)23(7-3)24(8-4)20-11-15-22(16-12-20)26-18-6-2/h1-2,9-16H,7-8,17-18H2,3-4H3/b24-23-

InChI Key

LCTYVHULSYWGNJ-VHXPQNKSSA-N

Isomeric SMILES

CC/C(=C(\CC)/C1=CC=C(C=C1)OCC#C)/C2=CC=C(C=C2)OCC#C

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OCC#C)C2=CC=C(C=C2)OCC#C

Origin of Product

United States

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